BENGHE Foundational & Exploratory

Check Availability & Pricing

Discontinuation of CI-966 Hydrochloride Clinical
Trials: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CI-966 hydrochloride

Cat. No.: B1668964

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-966 hydrochloride, a potent and selective GABA transporter 1 (GAT-1) inhibitor, was a
promising candidate for the treatment of epilepsy and anxiety. However, its clinical
development was abruptly halted during Phase | trials. This technical guide provides a
comprehensive overview of the discontinuation of CI-966 hydrochloride clinical trials, detailing
the available data, experimental protocols, and the underlying mechanism of action that likely
contributed to its adverse effects. The document synthesizes information from publicly available
sources to serve as a valuable resource for researchers in the field of neuropharmacology and
drug development.

Introduction

CI-966 hydrochloride is a central nervous system depressant that acts as a highly potent and
selective inhibitor of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 uM.[1] By blocking
GAT-1, CI-966 was designed to increase the extracellular concentration of the inhibitory
neurotransmitter y-aminobutyric acid (GABA), thereby enhancing GABAergic
neurotransmission. This mechanism of action showed potential for therapeutic efficacy in
conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[1] Despite
promising preclinical data, the clinical development of CI-966 was terminated due to the
emergence of severe adverse effects in a Phase | human clinical trial.[1] This paper will delve
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into the specifics of the trial, the nature of the adverse events, and the pharmacological profile
of CI-966.

Mechanism of Action: GAT-1 Inhibition

The primary mechanism of action of CI-966 is the selective inhibition of the GABA transporter 1
(GAT-1). GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake
of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3] This
reuptake process is crucial for terminating GABAergic signaling and maintaining the precise
temporal and spatial control of inhibitory neurotransmission.

By inhibiting GAT-1, CI-966 effectively increases the concentration and prolongs the presence
of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A and
GABA-B receptors, resulting in a generalized increase in inhibitory tone in the central nervous
system.
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Figure 1: Signaling pathway of CI-966 action.

Clinical Trial Discontinuation

The clinical development of CI-966 hydrochloride was terminated during a Phase | human trial

designed to assess its safety, tolerability, and pharmacokinetics. The trial was conducted in

healthy volunteers.

Study Design and Dosing

While the full, detailed protocol of the Phase | trial for CI-966 is not publicly available, a

generalized protocol for a first-in-human, dose-escalation study for a potential anticonvulsant

can be inferred.

Experimental Protocol: Phase |, Single Ascending Dose Study (Inferred)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral
doses of CI-966 hydrochloride in healthy adult subjects.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose
design.

Participant Population: Healthy male and/or female volunteers, typically between the ages of
18 and 55.

Inclusion Criteria (General):

o Good general health as determined by medical history, physical examination, and clinical
laboratory tests.

o Body Mass Index (BMI) within a normal range.

o No history of clinically significant neurological, psychiatric, cardiovascular, renal, hepatic,
or gastrointestinal diseases.

Exclusion Criteria (General):

o History of seizures or epilepsy.
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o Use of any prescription or over-the-counter medications that could interfere with the study
drug.

o History of alcohol or drug abuse.

» Dosing Regimen: Subjects would be assigned to sequential cohorts, with each cohort
receiving a progressively higher single dose of CI-966 hydrochloride or a placebo. The
doses administered in the actual trial were 1 to 10 mg, 25 mg, and 50 mg.[1]

o Safety and Tolerability Assessments:

o Continuous monitoring of vital signs (blood pressure, heart rate, respiratory rate,
temperature).

o Electrocardiogram (ECG) monitoring.

o Adverse event monitoring and reporting.

o Clinical laboratory tests (hematology, clinical chemistry, urinalysis).

o Neurological and psychiatric assessments.

e Pharmacokinetic Assessments:

o Serial blood sampling at predefined time points to determine the plasma concentration of
CI1-966 and its metabolites.

o Calculation of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
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Figure 2: Generalized workflow of the Phase | clinical trial.
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Adverse Events and Reason for Discontinuation

The discontinuation of the CI-966 clinical trials was a direct result of the severe adverse events
observed at higher doses. While lower doses were well-tolerated, the 25 mg and 50 mg doses
produced significant and alarming neurological and psychiatric symptoms.

Table 1: Summary of Adverse Events in the CI-966 Phase | Trial[1]

Dose Level Tolerability Observed Adverse Events

No significant adverse events
1-10mg Well-tolerated
reported.

25 mg Poorly tolerated Memory deficits.

A variety of severe
neurological and psychiatric
symptoms, including: severe
adverse CNS symptoms such
as memory deficits,
myoclonus, and tremors;

50 mg Not tolerated unresponsiveness; and
subsequent severe
psychological disturbances.
The psychotomimetic effects
were described as being
similar to those of

schizophrenia and mania.

The severity and nature of these adverse events, particularly the psychotic reactions at the 50
mg dose, led to the immediate termination of the clinical development program for CI-966
hydrochloride.

Preclinical Data

Prior to the human trials, CI-966 demonstrated a promising profile in preclinical animal models,
exhibiting anticonvulsant properties.
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Table 2: Summary of Preclinical Pharmacokinetic Data for CI-966[2]

Absolute Major

Route of Eliminati o
] o Oral Eliminatio
Species Dose Administr  tmax (hr) on t1/2 . .
] Bioavaila n
ation (hr) .
bility (%) Pathway
Fecal
Dog 1.39 mg/kg Oral 0.7 1.2 100
(89%)
Biliary
Rat 5 mg/kg Oral 4.0 4.5 100
(75%)

Discussion and Conclusion

The discontinuation of the CI-966 hydrochloride clinical trials serves as a critical case study in
drug development, highlighting the potential for unforeseen and severe adverse effects in
humans despite promising preclinical data. The dose-dependent emergence of severe
neurological and psychiatric symptoms underscores the delicate balance of the GABAergic
system and the potential risks associated with its systemic modulation.

While the intended mechanism of action—GAT-1 inhibition—was achieved, the resulting
profound increase in GABAergic tone at higher doses likely led to a global and non-
physiological suppression of neuronal activity, manifesting as the observed adverse events.
This outcome emphasizes the importance of careful dose-escalation strategies and the need
for sensitive biomarkers to monitor target engagement and central nervous system effects in
early-phase clinical trials of novel neuroactive compounds.

For researchers and drug developers, the story of CI-966 provides valuable lessons in the
complexities of translating preclinical findings to human subjects and the paramount
importance of safety in the pursuit of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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